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molecular formula C7H12O4 B8330334 2,2,5-Trimethyl-(1,3]dioxolane-5-carboxylic acid

2,2,5-Trimethyl-(1,3]dioxolane-5-carboxylic acid

Cat. No. B8330334
M. Wt: 160.17 g/mol
InChI Key: CMDDZYSUXXCVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07619092B2

Procedure details

To 1.34 g of 3-hydroxyl-2-hydroxymethyl-2-methylpropionic acid and 13 ml of acetonedimethylacetal was added 95 mg of p-toluenesulfonic acid monohydrate at room temperature, and the mixture was stirred for 6 hours. Further added thereto was 95 mg of p-toluenesulfonic acid monohydrate, and the mixture was stirred overnight. The solution was concentrated and poured into water and extracted. The aqueous layer was extracted with chloroform. The combined organic layers were washed with saturated brine, dried, and concentrated. The residue was purified by silica gel column chromatography (chloroform:methanol=19:1), to give 333 mg of 2,2,5-trimethyl-[1,3]dioxolane-5-carboxylic acid as shown in Table 132 below.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC[C:3]([CH2:8][OH:9])([CH3:7])[C:4]([OH:6])=[O:5].[OH2:10].[C:11]1([CH3:21])C=CC(S(O)(=O)=O)=C[CH:12]=1>>[CH3:12][C:11]1([CH3:21])[O:9][CH2:8][C:3]([CH3:7])([C:4]([OH:6])=[O:5])[O:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
OCC(C(=O)O)(C)CO
Name
Quantity
95 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
95 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Further added
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
The combined organic layers were washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform:methanol=19:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1(OC(CO1)(C(=O)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 333 mg
YIELD: CALCULATEDPERCENTYIELD 416.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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